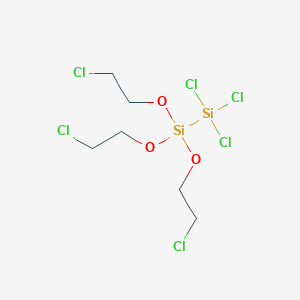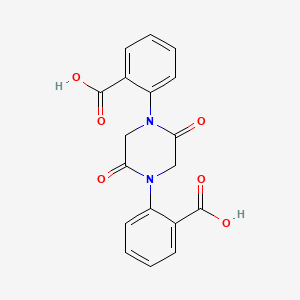
4,5-Diamino-1-methylpyridazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-1-methylpyridazin-1-ium iodide is a heterocyclic organic compound with the molecular formula C5H9IN4 This compound is characterized by the presence of a pyridazine ring substituted with amino groups at the 4 and 5 positions and a methyl group at the 1 position, with an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-1-methylpyridazin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-diaminopyridazine.
Methylation: The 4,5-diaminopyridazine is then methylated at the 1 position using methyl iodide under basic conditions.
Formation of Iodide Salt: The final step involves the formation of the iodide salt by reacting the methylated product with hydroiodic acid.
The reaction conditions generally involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diamino-1-methylpyridazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridazine derivatives, and various substituted pyridazine compounds.
Aplicaciones Científicas De Investigación
4,5-Diamino-1-methylpyridazin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,5-Diamino-1-methylpyridazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diaminopyridazine: Lacks the methyl group and iodide counterion.
1-Methylpyridazine: Lacks the amino groups at the 4 and 5 positions.
4,5-Diamino-1-methylpyridinium iodide: Similar structure but with a different counterion.
Uniqueness
4,5-Diamino-1-methylpyridazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide counterion, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
61071-07-6 |
|---|---|
Fórmula molecular |
C5H9IN4 |
Peso molecular |
252.06 g/mol |
Nombre IUPAC |
1-methylpyridazin-1-ium-4,5-diamine;iodide |
InChI |
InChI=1S/C5H8N4.HI/c1-9-3-5(7)4(6)2-8-9;/h2-3,6H,7H2,1H3;1H |
Clave InChI |
LKMJUDZIFUTZKD-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=NC=C(C(=C1)N)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)



![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)


![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)

![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)
